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Compound of Interest

Compound Name: (S,5)-CPI-1612

Cat. No.: B12372863

For Researchers, Scientists, and Drug Development Professionals

(S,S)-CPI-1612 (commonly referred to as CPI-1612) is a potent, selective, and orally
bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domain of the
paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein
p300 (EP300).[1][2] While extensively studied in oncology, the critical role of CBP/p300 in
regulating gene expression and protein acetylation makes it a compelling target for intervention
in neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the core
data, potential experimental applications, and underlying signaling pathways relevant to the
study of (S,S)-CPI-1612 in models of neurodegeneration.

Core Compound Data

(S,S)-CPI-1612 is a high-affinity inhibitor of the HAT activity of both EP300 and CBP.[3] Its
favorable pharmacokinetic properties, including brain penetrance, make it a suitable tool for in
vivo studies targeting the central nervous system.[1][3][4]

Table 1: Biochemical and Cellular Potency of (S,S)-CPI-1612
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Target/Assay IC50 Value Notes
EP300 HAT (full length) <0.5nM Biochemical assay.[3]
CBP HAT (full length) 2.9nM Biochemical assay.[3]
EP300 HAT 8.1 nM Biochemical assay.[4]
Meso Scale Discovery assay
H3K18Ac MSD 14 nM _ .
for histone acetylation.[3]
) . A measure of cellular activity in
JEKO-1 Cell Proliferation <7.9 nM

a cancer cell line.[3]

Table 2: Pharmacokinetic Parameters of (S,S)-CPI-1612 in Preclinical Models

. . Brain-to-Plasma o
Species Dosing . Key Findings
Ratio

Highly brain-

Mouse (CD-1) Single oral dose 0.35
penetrant.[1][3][4]

Resulted in 67%
tumor growth
Mouse (C57B6) 0.5 mg/kg, PO, BID Not Reported o
inhibition in a
xenograft model.[3][4]

Rationale for Use in Neurodegenerative Disease

The primary rationale for investigating (S,S)-CPI-1612 in neurodegenerative disease,
particularly tauopathies like Alzheimer's disease, stems from the role of p300/CBP in protein
quality control pathways.[5][6] Hyperactivity of p300/CBP has been linked to impaired
autophagic flux, a critical process for clearing aggregated and misfolded proteins such as tau.
[5][6] This impairment leads to increased tau accumulation and secretion, contributing to the
propagation of tau pathology between neurons.[5][6] By inhibiting the HAT activity of p300/CBP,
(S,S)-CPI-1612 is hypothesized to restore autophagic flux, thereby enhancing the clearance of
pathogenic tau and reducing its spread.[5][6]
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Signaling Pathway: p300/CBP in Tau Homeostasis

The following diagram illustrates the proposed mechanism by which p300/CBP inhibition can
mitigate tau pathology. In a pathological state, hyperactive p300/CBP disrupts the autophagy-
lysosomal pathway, leading to an accumulation and subsequent secretion of tau. (S,S)-CPI-
1612, by inhibiting p300/CBP, is expected to restore this pathway, promoting tau clearance.
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Caption: Proposed mechanism of (S,S)-CPI-1612 in tauopathy models.

Experimental Protocols

While specific protocols for (S,S)-CPI-1612 in neurodegenerative models are not yet published,
the following methodologies are proposed based on its known characteristics and standard
practices in the field.
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This model allows for the study of (S,S)-CPI-1612 in a human genetic context.

o Cell Culture: Culture human induced pluripotent stem cells (iPSCs) from familial Alzheimer's
disease (fAD) patients (e.g., with APP or PSEN1 mutations) and differentiate them into
mature cortical neurons.

o Treatment: Treat mature neurons (day 60+ of differentiation) with a dose-response of (S,S)-
CPI-1612 (e.g., 1 nM to 1 uM) for 24-72 hours. A vehicle control (DMSO) should be run in
parallel.

o Endpoint Analysis:

o Western Blot/ELISA: Measure levels of total tau, phosphorylated tau (e.g., at AT8, AT180
epitopes), and acetylated tau in cell lysates. Measure secreted tau levels in the
conditioned media.

o Immunocytochemistry: Stain for markers of autophagy (LC3B), lysosomes (LAMP1), and
tau pathology to visualize cellular changes.

o Cell Viability Assay: Use assays such as CellTiter-Glo® or LDH release to assess
neurotoxicity of the compound.

o Target Engagement: Measure levels of histone acetylation (e.g., H3K18Ac, H3K27Ac) by
Western blot to confirm p300/CBP inhibition.

Endpoint Analysis

Viability Assays
(LDH, CellTiter-Glo)

/

Neuronal Differentiation Treat with (S,S)-CPI-1612 ) Immunocytochemistry
(60+ days) (1 nM - 1 pM, 24-72h) (LC3B, LAMP1)

fAD iPSC Culture [—»

Western Blot / ELISA
(Tau, pTau, AcTau)
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Caption: Workflow for in vitro testing in iPSC-derived neurons.

This model allows for the evaluation of (S,S)-CPI-1612's efficacy in a living organism exhibiting
progressive tau pathology.

e Animal Model: Use PS19 transgenic mice, which express the P301S mutation in human tau
and develop age-dependent tau pathology and neurodegeneration.

e Compound Formulation and Dosing:

o Formulation: Prepare (S,S)-CPI-1612 for oral gavage. A common vehicle is 10% DMSO,
40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO in corn oil.

[4]

o Dosing: Based on oncology studies, a dose of 0.5 mg/kg administered twice daily (BID) via
oral gavage is a reasonable starting point.[4] Treatment should commence after the onset
of pathology (e.g., at 6 months of age) and continue for a specified duration (e.g., 3
months).

e Behavioral Testing: Perform cognitive and motor tests (e.g., Morris water maze, rotarod) at
baseline and at the end of the treatment period to assess functional outcomes.

e Post-mortem Analysis:

o Brain Tissue Collection: Perfuse mice and collect brain tissue. One hemisphere can be
fixed for immunohistochemistry, and the other flash-frozen for biochemical analysis.

o Immunohistochemistry: Stain brain sections for total and phosphorylated tau to quantify
pathology.

o Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble
tau, as well as markers of histone acetylation to confirm target engagement in the brain.
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Caption: Workflow for in vivo testing in a tau transgenic mouse model.

Summary and Future Directions

(S,S)-CPI-1612 represents a promising research tool for investigating the role of CBP/p300
HAT activity in the pathogenesis of neurodegenerative diseases. Its high potency and ability to
cross the blood-brain barrier make it particularly suitable for this purpose. The strong
mechanistic link between p300/CBP, autophagy, and tau clearance provides a solid foundation
for its use in models of tauopathy. Future research should focus on executing studies as
outlined above to generate direct evidence of its efficacy, further elucidating the downstream
consequences of CBP/p300 inhibition on neuronal gene expression and function, and exploring
its potential in models of other neurodegenerative conditions characterized by protein
aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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